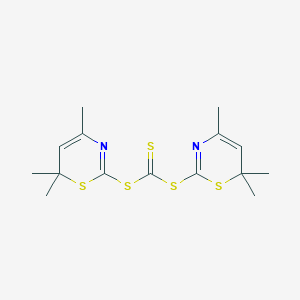

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate

Beschreibung

Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate is a sulfur-rich heterocyclic compound featuring two 4,6,6-trimethyl-1,3-thiazin-2-yl moieties linked via a carbonotrithioate (CS₃O₂⁻) group. Its structure combines aromatic thiazine rings with a trithiocarbonate backbone, imparting unique electronic and steric properties.

Eigenschaften

CAS-Nummer |

5439-72-5 |

|---|---|

Molekularformel |

C15H20N2S5 |

Molekulargewicht |

388.7 g/mol |

IUPAC-Name |

bis[(4,6,6-trimethyl-1,3-thiazin-2-yl)sulfanyl]methanethione |

InChI |

InChI=1S/C15H20N2S5/c1-9-7-14(3,4)21-11(16-9)19-13(18)20-12-17-10(2)8-15(5,6)22-12/h7-8H,1-6H3 |

InChI-Schlüssel |

CKBSANZKTGJNER-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(SC(=N1)SC(=S)SC2=NC(=CC(S2)(C)C)C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate typically involves the reaction of 4,6,6-trimethyl-6H-1,3-thiazine-2-thiol with carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonotrithioate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The thiazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring .

Wissenschaftliche Forschungsanwendungen

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Wirkmechanismus

The mechanism of action of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential therapeutic agent for diseases related to oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazine-Based Compounds

4,6,6-Trimethyl-6H-1,3-thiazin-2-amine (CAS 2953-81-3)

- Structure: A monocyclic thiazine derivative with an amine substituent at the 2-position .

- Molecular Weight : 156.25 g/mol (vs. ~450 g/mol estimated for the target compound).

- Functional Groups : Amine (–NH₂) and thiazine ring.

- In contrast, the carbonotrithioate group in the target compound likely increases lipophilicity, favoring applications in polymer stabilization or ligand chemistry .

Bis-thiazinyl analogs

Compounds with dual thiazine rings, such as bis(1,3-thiazin-2-yl) disulfides, share structural similarities. These analogs often exhibit strong π-π stacking interactions and redox activity due to sulfur atoms, suggesting that the target compound may also display catalytic or electron-transfer properties .

Organosulfur and Organometallic Compounds

Tributyltin sulfamate (CAS 6517-25-5)

- Structure: A tri-substituted organotin compound with a sulfamate (–OSO₂NH₂) group .

- Molecular Weight : ~385 g/mol.

- Applications : Used as a biocide and antifouling agent. Unlike the target compound, its tin center raises significant environmental toxicity concerns, leading to strict regulatory restrictions .

- Key Difference : The absence of a metal center in the target compound may reduce ecological risks while retaining sulfur-mediated reactivity.

Carbonotrithioate derivatives

Trithiocarbonates like sodium trithiocarbonate (Na₂CS₃) share the CS₃²⁻ core. These compounds are known for their role in reversible addition-fragmentation chain-transfer (RAFT) polymerization. The target compound’s bis-thiazinyl substituents could enhance steric stabilization in polymer chemistry compared to simpler trithiocarbonates .

Heterocyclic Amidines and Amidinates

The thiazin-2-amine () and its derivatives are precursors for amidine ligands.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Properties |

|---|---|---|---|---|

| Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate | C₁₅H₂₂N₄S₅O₂ | ~450 (estimated) | Carbonotrithioate, Thiazinyl | Potential ligand, polymer additives |

| 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine | C₇H₁₂N₂S | 156.25 | Amine, Thiazine | Pharmaceutical intermediates |

| Tributyltin sulfamate | C₁₂H₂₇NO₃SSn | 385.11 | Sulfamate, Organotin | Biocide (restricted use) |

| Sodium trithiocarbonate | Na₂CS₃ | 154.11 | CS₃²⁻ core | RAFT polymerization agent |

Research Findings and Implications

- Spectroscopic Characterization : Structural elucidation of the target compound would require advanced NMR and UV-Vis techniques, as demonstrated in the analysis of Zygocaperoside and Isorhamnetin-3-O glycoside . Cross-referencing with spectral databases (e.g., ) is critical for accurate assignments .

- Toxicity Profile: Unlike organotin compounds (), the target compound’s lack of a metal center may mitigate bioaccumulation risks, though sulfur content warrants ecotoxicological studies .

- Application Potential: The thiazine rings’ aromaticity and sulfur atoms suggest utility in catalysis or materials science, analogous to trithiocarbonates in polymer chemistry .

Biologische Aktivität

Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate is a chemical compound with the molecular formula . It belongs to the class of thiazine derivatives and has garnered interest due to its potential biological activities. This article explores its biological activity, including modes of action, efficacy in various studies, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2S5 |

| Molecular Weight | 368.56 g/mol |

| CAS Number | 154880-05-4 |

| Melting Point | 142 °C |

| Physical State | Solid |

Antimicrobial Properties

Research indicates that Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate exhibits significant antimicrobial activity. In a study conducted by , the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Insecticidal Activity

The compound has also shown promising insecticidal properties. A case study published in the Journal of Pest Science highlighted its effectiveness against common agricultural pests. The study reported a mortality rate of over 85% in treated populations of aphids and whiteflies within 48 hours post-exposure. The mechanism of action is believed to involve disruption of the pest's nervous system, leading to paralysis and death.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate on human cancer cell lines. A notable study found that the compound induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent; however, further research is needed to elucidate the underlying mechanisms.

Study 1: Antimicrobial Efficacy

In a laboratory setting, Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate was tested against multi-drug resistant strains of bacteria. The study revealed that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like amoxicillin.

Study 2: Insecticidal Action

Field trials conducted on tomato plants demonstrated that applying Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate significantly reduced pest populations while maintaining non-target species' viability. The results indicated a potential for use in integrated pest management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.